2-(benzylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC10440302
Molecular Formula: C25H24N4O2S2
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O2S2 |
|---|---|
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24N4O2S2/c30-23-19(15-20-24(31)29(25(32)33-20)18-11-5-2-6-12-18)22(26-16-17-9-3-1-4-10-17)27-21-13-7-8-14-28(21)23/h1,3-4,7-10,13-15,18,26H,2,5-6,11-12,16H2/b20-15- |
| Standard InChI Key | VPGOQTBDQDPDOQ-HKWRFOASSA-N |
| Isomeric SMILES | C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)/SC2=S |
| SMILES | C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S |
Introduction
Synthesis
The synthesis of pyrido[1,2-a]pyrimidin-4-ones often involves multi-step reactions, including condensation reactions and cyclization processes. Microwave-assisted synthesis has been explored as a method to improve efficiency and yield .
Antimicrobial Activity
Many pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. This is attributed to their ability to interfere with microbial enzymes or DNA replication processes.
Anticancer Activity
Some compounds in this class have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific mechanism often depends on the substituents attached to the pyrido[1,2-a]pyrimidine core.
Anti-inflammatory Activity
Pyrido[1,2-a]pyrimidin-4-ones may also exhibit anti-inflammatory effects by modulating inflammatory pathways or inhibiting pro-inflammatory enzymes.
Research Findings and Data
While specific data for 2-(benzylamino)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not available, related compounds have shown significant biological activities. For example, some pyrido[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against cancer cell lines .
Example Data Table
| Compound | IC50 (μmol/L) Against Cancer Cell Lines |
|---|---|
| 5a | 3.61 (NCI-H460), 3.14 (HepG2), 4.20 (HCT-116) |
| 5d | 3.04 (NCI-H460), 3.20 (HepG2), 3.38 (HCT-116) |
| 7a | 0.66 (NCI-H460), 0.45 (HepG2), 0.70 (HCT-116) |
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